5-(3,4-Difluorophenyl)thiazol-2-amine
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Overview
Description
5-(3,4-Difluorophenyl)thiazol-2-amine is an organofluorine compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-(3,4-Difluorophenyl)thiazol-2-amine typically involves the reaction of 3,4-difluoroaniline with thioamide under specific conditions. One common method includes the use of 3’,4’-difluoroacetophenone as a starting material, which undergoes cyclization with thioamide to form the thiazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
5-(3,4-Difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3,4-Difluorophenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique substitution pattern with difluorophenyl groups, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C9H6F2N2S |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
CGTCHYGQSSZJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)F)F |
Origin of Product |
United States |
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